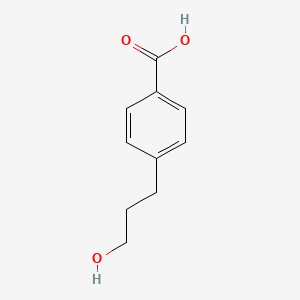

4-(3-Hydroxypropyl)benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups modifying their chemical and physical properties. This structural versatility allows for their application in a wide range of fields. In the pharmaceutical industry, they serve as crucial intermediates in the synthesis of more complex medicinal compounds and are investigated for a variety of biological activities, including as antimicrobial and anti-inflammatory agents. nih.govresearchgate.net

Beyond medicine, these derivatives are integral to materials science. They are employed as building blocks for polymers and liquid crystals, contributing to the development of advanced materials with specific thermal and optical properties. nih.govnih.gov Their use as preservatives in food and cosmetics is also well-established, highlighting their economic and societal importance. nih.govresearchgate.net Contemporary research continues to explore new applications, focusing on creating derivatives with enhanced efficacy and sustainability. nih.gov

Scope and Significance of Investigations into 4-(3-Hydroxypropyl)benzoic acid

Within the broader family of benzoic acid derivatives, this compound is a compound of particular interest due to its bifunctional nature, possessing both a carboxylic acid and a primary alcohol group. This structure presents opportunities for its use as a versatile building block in chemical synthesis.

The carboxylic acid group can readily undergo esterification or amidation reactions, while the hydroxyl group can be involved in etherification, esterification, or oxidation, allowing for the creation of a diverse range of more complex molecules. This dual reactivity makes it a potentially valuable monomer or cross-linking agent in polymer chemistry and a precursor for various specialty chemicals.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 58810-87-0 |

| Boiling Point | 366.5°C at 760 mmHg |

| Flash Point | 189.6°C |

| Density | 1.211 g/cm³ |

Note: Some properties are predicted based on computational models.

While specific, in-depth research on the applications of this compound is still emerging, its structural motifs suggest potential applications in areas such as:

Polymer Synthesis: The compound can be used to introduce flexible propyl chains and reactive hydroxyl groups into polyester (B1180765) or polyamide backbones, potentially influencing the material's physical properties like flexibility and solubility. Benzoic acid derivatives are known to be used in the synthesis of polymers, including polyesters and polyamides. nih.govresearchgate.net

Liquid Crystals: The rigid benzoic acid core combined with a flexible hydroxypropyl tail is a common feature in molecules designed to exhibit liquid crystalline properties. Research on similar alkyloxybenzoic acids has shown their potential in forming various mesophases. nih.gov

Chemical Intermediate: Its dual functionality makes it an ideal starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals and other fine chemical industries. The synthesis of related benzoic acid derivatives often involves multi-step processes where functionalized benzoic acids are key intermediates. prepchem.comgoogle.comrasayanjournal.co.in

Historical Development of Research Trends Pertaining to Hydroxypropyl Benzoic Acid Structures

The investigation of benzoic acid itself dates back to the 16th century. nih.gov However, the focused study of its derivatives, particularly those with hydroxyalkyl substitutions, is a more recent development driven by the expansion of polymer chemistry and materials science in the 20th century.

Early research on benzoic acid derivatives was largely centered on their medicinal properties. researchgate.net The exploration of hydroxy- and alkoxy-substituted benzoic acids gained momentum with the discovery of liquid crystals. Scientists began to systematically modify the structure of benzoic acid, including the introduction of alkyl and hydroxyalkyl chains, to understand how these modifications influenced the formation and properties of liquid crystalline phases. nih.govresearchgate.netnih.gov This research has led to a deeper understanding of structure-property relationships in liquid crystal design.

In polymer science, the incorporation of functionalized benzoic acids like those with hydroxypropyl groups has been part of a broader trend to create polymers with tailored properties. The ability to introduce specific functional groups allows for the fine-tuning of characteristics such as thermal stability, solubility, and mechanical strength. nih.gov While a detailed historical timeline for hydroxypropyl benzoic acid research is not extensively documented, its emergence is intrinsically linked to these broader trends in materials science and the ongoing quest for novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVHRJXGOIGDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207541 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-87-0 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-(3-Hydroxypropyl)benzoic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

High-Resolution 1H and 13C NMR Techniques

High-resolution 1H and 13C NMR provide fundamental information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the aliphatic protons of the hydroxypropyl side chain. The aromatic region typically shows two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the propyl chain appear as multiplets, with their chemical shifts and splitting patterns providing clear evidence of their connectivity. The hydroxyl proton often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The spectrum shows signals for the carboxyl carbon, the quaternary and protonated aromatic carbons, and the three distinct carbons of the propyl side chain. The chemical shift of the carboxyl carbon is characteristically downfield due to the deshielding effect of the two oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data is based on spectroscopic principles and data from analogous structures like benzoic acid and its derivatives. Specific experimental values were not available in the searched literature.

| ¹H NMR (Proton NMR) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | ~12.0-13.0 | Broad Singlet |

| Aromatic (H-2, H-6) | ~7.9-8.1 | Doublet |

| Aromatic (H-3, H-5) | ~7.2-7.4 | Doublet |

| Methylene (B1212753) (-CH₂-Ar) | ~2.7-2.9 | Triplet |

| Methylene (-CH₂-CH₂-CH₂OH) | ~1.8-2.0 | Multiplet (Quintet) |

| Methylene (-CH₂-OH) | ~3.6-3.8 | Triplet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

| ¹³C NMR (Carbon-13 NMR) | ||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |

| Carboxylic Acid (-COOH) | ~170-175 | |

| Aromatic (C-1) | ~145-150 | |

| Aromatic (C-4) | ~128-130 | |

| Aromatic (C-2, C-6) | ~129-131 | |

| Aromatic (C-3, C-5) | ~128-130 | |

| Methylene (-CH₂-Ar) | ~34-36 | |

| Methylene (-CH₂-CH₂-CH₂OH) | ~31-33 | |

| Methylene (-CH₂-OH) | ~60-62 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

While specific 2D NMR experimental data for this compound are not widely documented, these techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups of the propyl chain (e.g., between the protons of -CH₂-Ar and -CH₂-CH₂OH, and between -CH₂-CH₂OH and -CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link each proton signal from the propyl chain and the aromatic ring to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation. Correlations might be seen between the protons of the first methylene group of the propyl chain and the aromatic protons at positions 3 and 5, depending on the rotational conformation of the side chain.

Solid-State NMR Applications

Vibrational Spectroscopy Applications in Molecular Structure Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

O-H Stretching: Two different O-H stretching vibrations are expected. The carboxylic acid O-H stretch appears as a very broad band, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. The alcohol O-H stretch from the propyl group would likely appear as a more defined, broad peak around 3400-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically found in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum will also contain C-O stretching bands. The C-O stretch associated with the carboxylic acid is typically found around 1320-1210 cm⁻¹, while the C-O stretch from the primary alcohol group is expected in the 1075-1000 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Alcohol) | -OH | ~3400-3300 | Broad, Medium |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300-2500 | Very Broad, Strong |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2960-2850 | Medium |

| C=O Stretch | -COOH | 1710-1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-O Stretch | -COOH / -CH₂OH | 1320-1210 / 1075-1000 | Medium-Strong |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, the expected spectrum would feature:

Aromatic Ring Vibrations: Strong signals corresponding to the aromatic ring stretching and breathing modes would be prominent. The C-H stretching modes around 3070 cm⁻¹ are also characteristic.

Carbonyl Group: The C=O stretching mode, while strong in the IR, is often weaker in the Raman spectrum.

Aliphatic Chain: Vibrations from the propyl chain, such as CH₂ bending (scissoring, twisting) and C-C stretching, would contribute to the fingerprint region of the spectrum.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes, confirming the presence of all key functional groups and providing a unique spectral fingerprint for the identification of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The monoisotopic mass of this compound (C₁₀H₁₂O₃) is 180.07864 Da. uni.lu HRMS can confirm this composition by measuring the mass of molecular ions with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.

Predicted HRMS data for various adducts of this compound are presented below, showcasing the expected high-precision m/z values that would be observed in an experimental analysis. uni.lu

| Adduct Ion | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 |

| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.06786 |

| [M+K]⁺ | [C₁₀H₁₂O₃K]⁺ | 219.04180 |

| [M+NH₄]⁺ | [C₁₀H₁₆NO₃]⁺ | 198.11246 |

| [M-H]⁻ | [C₁₀H₁₁O₃]⁻ | 179.07136 |

| [M+H-H₂O]⁺ | [C₁₀H₁₁O₂]⁺ | 163.07590 |

This table presents predicted data for this compound based on its chemical formula. Source: PubChem CID 3041922. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a compound. A precursor ion (e.g., the molecular ion, [M+H]⁺ or [M-H]⁻) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pathways can be predicted based on its functional groups and the known behavior of related benzoic acid derivatives. docbrown.infosci-hub.se

For the positive ion mode ([M+H]⁺, m/z 181.08592), key fragmentation pathways would likely include:

Loss of water: A neutral loss of a water molecule (18 Da) from the hydroxypropyl side chain is a common fragmentation for alcohols, which would yield a prominent fragment ion at m/z 163.07590. uni.lu

Cleavage of the propyl chain: Scission of the bond between the propyl chain and the benzene ring or fragmentation within the chain itself would produce a series of smaller ions.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da).

In the negative ion mode ([M-H]⁻, m/z 179.07136), a characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (44 Da). sci-hub.se This would result in a product ion at m/z 135.08, corresponding to the deprotonated 4-propylphenol (B1200801) anion.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. units.it By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of each atom, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the latest literature surveys, a complete single-crystal X-ray structure for this compound has not been reported. However, the analysis of related structures, such as benzoic acid itself, provides insight into the expected solid-state conformation. researchgate.net Benzoic acid is known to form centrosymmetric dimers in the crystal lattice, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonded dimer formation. Furthermore, the hydroxyl group on the propyl side chain would be available to form additional intermolecular hydrogen bonds, potentially creating extended networks in the crystal structure. jcchems.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems.

The primary chromophore in this compound is the benzoic acid moiety. The electronic spectrum of benzoic acid in solution typically exhibits characteristic absorption bands arising from π→π* transitions within the conjugated system of the benzene ring and the carboxyl group. rsc.org Studies on benzoic acid report a maximum absorption wavelength (λmax) at approximately 230 nm. researchgate.net

The 3-hydroxypropyl group attached to the para position of the benzene ring is an alkyl substituent. Since the hydroxyl group is not directly attached to the aromatic ring, it acts as an isolated functional group and does not significantly participate in the electronic conjugation of the chromophore. Therefore, it is expected to have a minimal effect on the position of the main absorption bands. The UV-Vis spectrum of this compound is thus predicted to be very similar to that of benzoic acid.

| Compound | Chromophore | Expected λmax (nm) | Reference |

| Benzoic Acid | Benzoic Acid | ~230 | researchgate.net |

| This compound | Benzoic Acid | ~230 | (Predicted) |

This table compares the known λmax of benzoic acid with the predicted λmax for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed picture of the electron distribution and energy states within a molecule, which are fundamental to understanding its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms and calculating the energetics of different chemical pathways. While specific DFT studies on the reaction pathways of 4-(3-Hydroxypropyl)benzoic acid are not widely available, extensive research on its parent compound, benzoic acid, provides valuable analogous insights.

For instance, DFT calculations have been employed to explore the mechanisms of decarboxylation, a key reaction for benzoic acid. Studies have investigated pathways involving metal catalysts, radical intermediates, and oxidative processes. researchgate.net Using functionals like B3LYP and WB97XD, researchers have calculated the activation energies for these different routes. researchgate.net For example, the silver-catalyzed decarboxylation of silver benzoate (B1203000) was found to proceed in a single step with a calculated activation energy of approximately 43.31 kcal/mol. researchgate.net In contrast, a radical-mediated pathway requires a significantly higher energy of at least 100.12 kcal/mol just for the initial radical formation. researchgate.net

DFT has also been used to study the atmospheric reactions of benzoic acid with radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻). nih.govnih.gov These studies show that the addition of an OH radical to the aromatic ring has a lower energy barrier than the abstraction of a hydrogen atom. nih.gov The reaction barriers for OH-initiated reactions are generally lower than those involving NO₃ and SO₄⁻ radicals. nih.gov

Table 1: Calculated Activation Energies for Benzoic Acid Reactions via DFT

| Reaction Pathway | Catalyst/Radical | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Decarboxylation | Silver (Ag⁺) | 43.31 | researchgate.net |

| Decarboxylation | Radical Path | >100.12 (initiation) | researchgate.net |

| Reaction with OH radical | - | <13 (addition) | nih.govnih.gov |

Note: Data is for the parent compound, benzoic acid, and serves as an illustrative model.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are crucial for accurately determining ground and excited state properties. For benzoic acid derivatives, Time-Dependent Density Functional Theory (TDDFT), a method that builds upon DFT, is frequently used to study photoexcitation processes. nih.gov

High-level ab initio calculations, such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), serve as a benchmark for assessing the accuracy of various TDDFT functionals. nih.gov Studies comparing different functionals have found that range-separated functionals like CAM-B3LYP, ωB97XD, and LC-ωPBE provide excellent agreement with EOM-CCSD results for gas-phase calculations of benzoic acid derivatives. nih.gov These functionals can predict excitation energies with a standard deviation of about 0.20 eV, offering reliable insights into the UV absorption spectra of these compounds. nih.gov Analysis of the molecular orbitals involved reveals that the low-lying electronic transitions in benzoic acid derivatives often have a πσ* character. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a vital tool for understanding intermolecular interactions and predicting chemical reactivity. actascientific.com An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov

For aromatic carboxylic acids, the MEP map typically shows a significant negative potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack and are strong hydrogen bond acceptors. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential, making it a primary site for nucleophilic attack and a hydrogen bond donor. nih.gov The aromatic ring itself presents a region of negative potential above and below the plane, associated with the π-electron system. nih.gov These features are crucial for predicting how this compound will interact with other molecules, such as receptors or solvents, and in forming cocrystals. nih.gov The electrostatic potential values at specific atomic nuclei can also serve as descriptors for substituent effects. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. nih.gov Classical MD simulations on benzoic acid have been used to investigate its aggregation behavior in confined spaces, which mimics complex biological or material environments. nih.gov

These simulations reveal that confinement significantly impacts the collective dynamics of the liquid, strengthening correlations between distant molecules and increasing viscosity. nih.gov In the case of benzoic acid, confinement promotes a more efficient organization of the hydrogen bond network, leading to closer packing and the formation of high-density liquid states. nih.gov For this compound, MD simulations would be invaluable for exploring the conformational flexibility of the hydroxypropyl side chain and its influence on the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are critical for its behavior in solution and its binding to biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of a molecule. mdpi.com

For derivatives of p-hydroxybenzoic acid, QSAR studies have been performed to understand the relationship between molecular structure and antimicrobial activity. nih.gov These studies identified that activity was governed by descriptors such as the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), and the Balaban topological index (J). nih.gov The development of QSAR/QSPR models can involve 2D descriptors, which are derived from the topological structure, or 3D descriptors that account for the molecule's spatial conformation. nih.gov For this compound, QSPR models could be developed to predict properties like solubility, lipophilicity, or the rate constant for specific reactions, using descriptors calculated from its optimized geometry. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Encoded | Reference |

|---|---|---|---|

| Topological | Balaban Topological Index (J) | Size and branching of the molecular skeleton | nih.gov |

| Constitutional | Molecular Weight | Mass of the molecule | - |

| Electronic | Dipole Moment | Polarity and charge distribution | actascientific.com |

| Shape | Kier's Shape Index (κα1) | Molecular shape and complexity | nih.gov |

Reaction Mechanism Elucidation Through Computational Simulations

Computational simulations, particularly those using DFT, are instrumental in elucidating complex reaction mechanisms at the atomic level. mdpi.com By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the corresponding energy barriers. nih.gov

Studies on benzoic acid's reaction with atmospheric radicals provide a clear example of this application. nih.gov Simulations show that the reaction of benzoic acid with OH radicals in atmospheric water droplets proceeds primarily through addition to the aromatic ring, with calculated potential barriers for the formation of various hydroxybenzoic acid isomers. nih.gov For instance, the formation of 6-hydroxybenzoic acid is identified as one of the more stable products. nih.gov The calculations can also detail subsequent degradation pathways, such as the reactions of intermediates with O₂ and NO. nih.gov These computational investigations provide kinetic data, like reaction rate constants, that are crucial for atmospheric and environmental chemistry models. nih.govnih.gov For this compound, similar computational approaches could be used to understand its metabolic pathways or its degradation mechanisms under various environmental conditions.

Chemical Reactivity and Derivatization Research

Functionalization at the Carboxyl Group: Esterification and Amidation

The carboxyl group of 4-(3-hydroxypropyl)benzoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the modulation of the compound's physical and chemical properties.

Esterification:

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.comyoutube.com This reaction is a cornerstone of organic synthesis, enabling the creation of a vast array of ester compounds. iajpr.com For instance, the reaction of benzoic acid with 1-propanol (B7761284) yields n-propyl benzoate (B1203000). youtube.com In the case of this compound, the carboxyl group can be selectively esterified to produce various esters, which can serve as fragrances, flavors, or intermediates in the synthesis of more complex molecules. iajpr.com The process typically involves refluxing the carboxylic acid and the desired alcohol with a catalyst like sulfuric acid. youtube.comiajpr.com

Amidation:

Amidation, the formation of an amide bond between a carboxylic acid and an amine, is another critical transformation. lookchemmall.comnih.govluxembourg-bio.comresearchgate.net This reaction is of particular importance in medicinal chemistry due to the prevalence of the amide bond in biological molecules and pharmaceuticals. researchgate.net Various reagents and conditions have been developed to facilitate this transformation, often requiring an activating agent to enhance the reactivity of the carboxylic acid. lookchemmall.com For example, titanium tetrachloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines. nih.gov The resulting amides of this compound can exhibit a range of biological activities and serve as building blocks for larger, more complex structures.

Table 1: Examples of Functionalization Reactions at the Carboxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester |

| Amidation | Amine, Coupling Agent (e.g., TiCl₄, COMU) | Amide |

Modifications of the Hydroxypropyl Side Chain: Oxidation, Reduction, and Substitutions

The hydroxypropyl side chain offers another avenue for the chemical modification of this compound. The primary alcohol group can undergo oxidation, while the alkyl chain can be subject to substitution reactions.

Oxidation:

The oxidation of the alkyl side chain of an aromatic compound is a significant reaction in organic synthesis. libretexts.orgpearson.comleah4sci.comcsbsju.edu Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄), can oxidize an alkyl group attached to a benzene (B151609) ring to a carboxylic acid. libretexts.orgpearson.comcsbsju.edu This reaction proceeds if the benzylic carbon has at least one hydrogen atom. libretexts.orgcsbsju.edu In the context of this compound, the benzylic carbon of the propyl group is susceptible to oxidation, which would lead to the formation of a dicarboxylic acid derivative.

Reduction:

While oxidation targets the alkyl portion, reduction reactions can also be employed, though less commonly for this specific side chain. Specific reducing agents could potentially target other functional groups if present on the molecule, without affecting the hydroxypropyl chain.

Substitutions:

The benzylic position of the hydroxypropyl side chain is activated towards radical substitution reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.org For instance, N-bromosuccinimide (NBS) is a reagent commonly used for the selective bromination of benzylic carbons under radical conditions. libretexts.org This introduces a bromine atom that can then be displaced by various nucleophiles, allowing for a wide range of further modifications to the side chain.

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution (EAS) and Related Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. numberanalytics.commasterorganicchemistry.comyoutube.comlibretexts.orgchegg.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile. The carboxyl group is a deactivating, meta-directing group, while the hydroxypropyl group is a weakly activating, ortho-, para-directing group. youtube.com The outcome of an EAS reaction on this compound will therefore depend on the interplay of these directing effects and the specific reaction conditions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions can be complicated by the presence of the deactivating carboxyl group. youtube.com

Investigation of Supramolecular Interactions

The structure of this compound, with its hydrogen bond donor and acceptor groups and aromatic ring, makes it an interesting candidate for studies in supramolecular chemistry. This field focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures.

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. nih.govrsc.orgrsc.org Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for hydrophobic guest molecules in aqueous solutions. nih.govnih.govscielo.br The formation of an inclusion complex can alter the physical and chemical properties of the guest molecule, such as its solubility. scielo.br Benzoic acid and its derivatives have been shown to form inclusion complexes with cyclodextrins. nih.govnih.gov It is plausible that this compound could also act as a guest, with its aromatic ring being encapsulated within the cyclodextrin (B1172386) cavity.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.netfigshare.comrsc.orged.gov Carboxylic acids, particularly aromatic ones, are well-known to form dimers through hydrogen bonding between their carboxyl groups. figshare.comed.govnih.gov These dimers can then further assemble into more complex structures through other interactions like π-stacking. figshare.comrsc.org The hydroxypropyl group in this compound could introduce additional hydrogen bonding capabilities, potentially leading to the formation of unique self-assembled architectures. Molecular recognition, the specific binding of molecules to one another, is a key principle underlying these self-assembly processes. nih.gov

Hydrogen Bonding Networks and Dimerization Studies

Hydrogen bonding is a critical intermolecular force that dictates the structure and properties of many chemical and biological systems. Aromatic carboxylic acids are classic examples of molecules that form strong hydrogen-bonded dimers in both the solid state and in solution. ed.govnih.govrsc.org Studies on benzoic acid have shown that it readily forms cyclic dimers. nih.govrsc.org It is expected that this compound would also exhibit this dimerization behavior. Furthermore, the presence of the hydroxyl group on the side chain provides an additional site for hydrogen bonding, potentially leading to the formation of extended hydrogen-bonded networks and more complex supramolecular assemblies. rsc.org

Advanced Material Science and Polymer Precursor Applications

Role as a Monomer in Polymer Synthesis

As a monomer, 4-(3-Hydroxypropyl)benzoic acid can undergo polymerization through its two reactive sites. The hydroxyl (-OH) and carboxylic acid (-COOH) groups can react with each other or with other comonomers to form long polyester (B1180765) chains, making it a foundational component for various advanced polymers.

This compound belongs to the class of aromatic hydroxy acids that serve as building blocks for aromatic polyesters. researchgate.net These polymers are known for their use in applications requiring high-performance materials, such as resins, films, and glues. researchgate.net The polymerization of this monomer leads to the formation of oligomers and polymers with notable thermal resistance. researchgate.net The structure of the resulting polyester incorporates the rigid benzoic acid unit and the more flexible hydroxypropyl linker, influencing the polymer's chain packing, crystallinity, and ultimately, its mechanical and thermal properties.

Table 1: Potential Polymer Properties Derived from this compound

| Property | Description | Source |

|---|---|---|

| Thermal Resistance | The aromatic rings in the polymer backbone contribute to good thermal stability, making the material suitable for applications at moderate temperatures. | researchgate.net |

| Mechanical Strength | The rigid aromatic components typically impart strength and stiffness to the resulting polyester. | |

| Processability | The flexible propyl group can improve solubility and lower the melting point compared to more rigid aromatic polyesters, potentially aiding in processing. |

| Functionality | The presence of unreacted hydroxyl or carboxyl end groups can be used for further chemical modifications or cross-linking. | |

This table presents potential properties based on the general characteristics of aromatic polyesters.

Esterification is a fundamental process for creating building blocks for polymers. iajpr.com In this context, the carboxylic acid group of this compound can be reacted with various alcohols, or its hydroxyl group can be reacted with other carboxylic acids. This flexibility in molecular design is crucial for developing new polymers. iajpr.com For instance, converting the carboxylic acid to a methyl or ethyl ester can alter its reactivity in subsequent polymerization steps. These ester derivatives are key intermediates in the synthesis of polyesters, where controlling the reaction conditions allows for the precise construction of polymer chains with desired lengths and functionalities. nih.gov

Development of Functional Materials with Tunable Properties

The unique chemical structure of this compound allows for its incorporation into functional materials where specific properties can be tuned for advanced applications.

Benzoic acid derivatives are integral to the development of photoresponsive supramolecular systems. nih.govnih.gov By incorporating photosensitive units, such as azobenzene, into structures containing benzoic acid moieties, materials can be designed to change their shape or assembly upon exposure to light. nih.gov The reversible trans-cis photoisomerization of these chromophores can lead to dramatic changes in the material's higher-order structure. nih.gov While direct research on this compound in this specific application is not widely documented, its structure provides a scaffold onto which photochromic units could be attached. The hydroxyl and carboxyl groups serve as anchor points for integrating it into larger, light-sensitive molecular systems, potentially enabling control over self-assembly in smart materials. mdpi.com

Aromatic polyesters, the class of polymers derived from monomers like this compound, are frequently used in the formulation of coatings, resins, and adhesives. researchgate.net The properties of these materials, such as adhesion, hardness, and durability, are directly related to the structure of the polymer backbone. The rigid aromatic core of the monomer contributes to the strength and protective qualities of a coating, while the aliphatic side chain can provide flexibility and improve adhesion to various substrates. Research in this area focuses on synthesizing polyesters with specific compositions to achieve a desired balance of properties for high-performance applications. researchgate.net

Advanced Characterization of Polymeric Structures and Material Performance

A comprehensive understanding of polymers derived from this compound requires advanced characterization techniques to analyze their structure and performance. These methods provide critical data on molecular weight, thermal behavior, and morphology.

Oligomers and polymers synthesized from aromatic hydroxy acids are commonly analyzed using a suite of techniques. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure by identifying the characteristic absorption bands of functional groups, such as the ester linkage formed during polymerization. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC) is essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing material properties. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is particularly important for high-performance materials, with studies on related copolyesters showing thermal decomposition occurring above 450 °C. researchgate.netnih.govmdpi.com

Differential Scanning Calorimetry (DSC) is employed to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). nih.govresearchgate.netmdpi.com For amorphous copolyesters based on similar hydroxybenzoic acids, DSC has been used to show how the glass transition temperature increases with the incorporation of more rigid monomer units. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure, monomer sequence in copolymers, and end groups. nih.govnih.gov

Scanning Electron Microscopy (SEM) is used to observe the surface morphology and microstructure of the polymeric materials. researchgate.net

Table 2: Characterization Techniques for Polymers

| Technique | Information Provided | Source |

|---|---|---|

| FTIR | Confirmation of chemical structure and functional groups. | researchgate.netresearchgate.net |

| GPC | Molecular weight and polydispersity index. | researchgate.netnih.gov |

| TGA | Thermal stability and decomposition temperature. | researchgate.netmdpi.com |

| DSC | Glass transition temperature (Tg) and other phase transitions. | nih.govresearchgate.net |

| NMR | Detailed molecular structure and composition. | nih.govnih.gov |

| SEM | Surface morphology and microstructure. | researchgate.net |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of 4-(3-Hydroxypropyl)benzoic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique, often coupled with mass spectrometry for enhanced sensitivity and specificity. Gas Chromatography (GC) also presents a viable, albeit less common, alternative.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is paramount for the routine analysis of this compound. Stability-indicating HPLC methods are particularly valuable as they can distinguish the analyte from its degradation products.

A typical HPLC method for the analysis of fexofenadine (B15129) and its related impurities, including this compound, employs a reversed-phase approach. A C18 or C8 column is commonly used as the stationary phase, providing a non-polar surface for the separation of compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that influences the retention and peak shape of the acidic analyte. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of all components in a complex sample matrix.

Detection is most commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs ultraviolet light. The detection wavelength is typically set around 220-230 nm, which corresponds to the absorption maximum of many benzoic acid derivatives. doaj.orgdergipark.org.tr

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer; B: Acetonitrile (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. However, due to the compound's polarity and relatively low volatility, derivatization is a prerequisite for successful GC analysis. sigmaaldrich.com The hydroxyl and carboxylic acid functional groups are typically converted into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers and esters. unina.it This process, known as silylation, reduces the polarity of the analyte and improves its chromatographic behavior. sigmaaldrich.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the GC column is critical for achieving the desired separation. A non-polar or medium-polarity column is generally suitable for the analysis of silylated derivatives. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry, known as hyphenation, provides a powerful tool for the unambiguous identification and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used hyphenated technique for the analysis of pharmaceutical impurities. LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is introduced into the mass spectrometer, where it is ionized, fragmented, and detected. This technique allows for the determination of the molecular weight and structural information of the compound, providing definitive identification. The high selectivity of MS detection minimizes interference from matrix components, enabling the quantification of the analyte at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be employed for the analysis of this compound. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass spectral data for identification and quantification. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the compound, allowing for its confident identification.

Table 2: Illustrative Mass Spectrometry Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS |

| Polarity | Positive or Negative, depending on the analyte and derivatization |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

Spectrophotometric and Spectroscopic Methods for Quantification

UV-Visible spectrophotometry can be utilized as a simple and cost-effective method for the quantification of this compound, particularly in bulk drug samples or simple formulations where interfering substances are minimal. The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of the aromatic ring.

The maximum absorbance (λmax) of benzoic acid and its derivatives typically occurs in the range of 220-230 nm. researchgate.netdergipark.org.tr By measuring the absorbance of a solution of known concentration at this wavelength, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Method Validation: Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

To ensure the reliability and suitability of any analytical method for its intended purpose, a thorough validation process is essential. The key parameters evaluated during method validation, as per the guidelines of the International Council for Harmonisation (ICH), include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). aaps.casynthinkchemicals.compharmaguideline.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. nih.gov

Table 3: Typical Method Validation Parameters for an HPLC Method for this compound

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (RSD%) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Reportable |

| Limit of Quantification (LOQ) | Reportable |

Industrial and Synthetic Intermediate Research

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of 4-(3-Hydroxypropyl)benzoic acid in organic synthesis stems from its two reactive functional groups: the carboxyl group (-COOH) and the hydroxyl group (-OH). This bifunctionality allows it to serve as a linker or a foundational component in the construction of more complex molecules, particularly polymers and specialty materials like liquid crystals.

The carboxyl group can readily undergo esterification or amidation reactions, while the hydroxyl group can be converted into ethers, esters, or halides. This dual reactivity enables its use in step-growth polymerization to form polyesters with specific properties imparted by the propyl-phenylene backbone. The presence of the aromatic ring provides rigidity, while the three-carbon propyl chain offers a degree of flexibility to the resulting polymer chain.

In the synthesis of advanced materials, benzoic acid derivatives are fundamental precursors. For instance, various alkyl and alkoxy benzoic acids are esterified with hydroquinones or other phenolic compounds to create calamitic (rod-shaped) molecules that exhibit liquid crystalline properties. mdpi.comnih.gov The synthesis of these materials is a multi-step process where the benzoic acid derivative is a crucial intermediate. A typical reaction involves the esterification of the benzoic acid with a phenol (B47542) derivative, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com The specific length and functionality of the side chain, in this case, the 3-hydroxypropyl group, are critical in determining the final mesomorphic (liquid crystal) properties of the molecule. Furthermore, phenol derivatives are recognized as important building blocks for the synthesis of conducting polymers, highlighting another potential application pathway for intermediates like this compound. researchgate.net

Process Development and Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process development and optimization to ensure efficiency, cost-effectiveness, and safety. While specific large-scale synthesis data for this compound is not extensively published, the principles can be understood from the production of related benzoic acid derivatives.

Industrial synthesis of benzoic acids often starts from precursors like toluene, which is oxidized at high temperatures and pressures using catalysts such as cobalt or manganese naphthenates. researchgate.net An alternative historical method involves the hydrolysis of benzotrichloride. google.com For substituted benzoic acids, multi-step synthetic routes are common. Optimization of these processes focuses on several key parameters:

Catalyst Selection: The choice of catalyst is critical for yield and reaction time. For example, in the synthesis of a related compound, 4-(4-pentenyloxy)benzoic acid, using a potassium carbonate on alumina (B75360) catalyst system was found to give a high yield with a reaction time of just 4 hours, a significant improvement over older methods that required 12-48 hours. mdpi.com

Reaction Conditions: Temperature, pressure, and solvent must be carefully controlled. The hydrolysis step in the synthesis of a nitro-substituted benzoic acid is performed at 100-110 °C for approximately 3 hours to promote the formation of the desired product. google.com

Purification: Post-synthesis purification is essential to achieve the required purity for subsequent applications. Common industrial methods include recrystallization, filtration, and washing. For instance, 4-(4-pentenyloxy)benzoic acid is purified by recrystallization from ethanol (B145695) after acidification to pH 2 with hydrochloric acid. mdpi.com Similarly, the product of the aforementioned hydrolysis reaction is filtered and dried to yield the final product with a purity of over 97%. google.com

The table below summarizes typical conditions found in the synthesis of related benzoic acid derivatives, illustrating the parameters that would be optimized for the large-scale production of this compound.

| Parameter | Example Process 1: Etherification mdpi.com | Example Process 2: Hydrolysis google.com |

| Reactants | Ethyl 4-hydroxybenzoate, 5-bromo-1-pentene | 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) |

| Catalyst/Reagent | K₂CO₃ on Alumina | 80% Sulfuric Acid |

| Solvent | Not specified | Not applicable |

| Temperature | Reflux | 100-110 °C |

| Reaction Time | 4 hours | 3 hours |

| Purification | Acidification (HCl), Recrystallization (Ethanol) | Cooling, Filtration, Drying |

| Reported Yield | 90% (for the final acid) | 76-82% |

Derivatization for Specialized Industrial Applications (excluding consumer products)

Derivatization of this compound leverages its functional groups to create materials for specialized industrial uses, most notably in the field of materials science. The primary application explored in the literature for analogous benzoic acid derivatives is the synthesis of liquid crystals and advanced polymers.

Liquid Crystals: Benzoic acid derivatives are a cornerstone in the design of thermotropic liquid crystals. By reacting the carboxylic acid group of this compound with a phenolic compound (esterification), or by reacting its hydroxyl group with another acid, a larger, elongated molecule can be constructed. These "calamitic" or rod-like molecules have the ability to self-assemble into ordered phases (nematic, smectic) upon changes in temperature. nih.govderpharmachemica.com The resulting liquid crystalline materials are used in applications that require modulation of light. The specific characteristics of the liquid crystal phase are highly dependent on the structure of the constituent molecules. Factors such as the length of the alkyl/alkoxy chain and the nature of the central linkages dictate the thermal stability and the temperature range of the mesophases. nih.govderpharmachemica.com For example, a homologous series of 4-n-alkoxy benzoic acids showed that mesomorphism (liquid crystal behavior) was strongly influenced by the length of the alkoxy chain. derpharmachemica.com

Polymers: The bifunctional nature of this compound makes it an ideal monomer for producing polyesters. Through polycondensation reactions, where the hydroxyl group of one monomer reacts with the carboxyl group of another, long polymer chains can be formed. The resulting polyester (B1180765) would incorporate the rigid phenyl ring and the flexible propyl linker into its backbone, leading to specific thermal and mechanical properties. A related polymer, poly(3-hydroxypropyl ethyleneimine), has been synthesized and evaluated for creating novel elastic films when blended with other polymers, demonstrating the utility of the 3-hydroxypropyl moiety in developing new polymeric materials. nih.gov

The table below lists examples of benzoic acid derivatives that have been synthesized for liquid crystal applications, indicating the type of derivatization and the resulting properties.

| Benzoic Acid Derivative | Derivatization Method | Industrial Application Focus | Reference |

| 4-(4-pentenyloxy)benzoic acid | Esterification with 2-chlorohydroquinone | Synthesis of calamitic liquid crystals | mdpi.com |

| 4-n-alkoxy benzoic acids | Esterification with 4-[3-(benzylidene-amino)- phenylazo]-phenyl | Synthesis of azomesogen liquid crystals | derpharmachemica.com |

| 4-Alkylbenzoic acids | Dimerization with 4-(octyloxy)benzoic acid via hydrogen bonding | Formation of supramolecular liquid crystals | nih.govresearchgate.net |

| 4-(3-hydroxyphenoxy) benzoic acid | Reaction with piperazine (B1678402) amine | Building block for polymers | researchgate.net |

Interdisciplinary Research Directions and Future Perspectives

Integration with Catalyst Design and Green Chemistry Initiatives

The principles of green chemistry prioritize the development of sustainable processes, often leveraging innovative catalyst design and bio-based feedstocks. Benzoic acid and its derivatives are recognized as key platform chemicals that can be derived from lignin, a major component of biomass. rsc.org This positions compounds like 4-(3-hydroxypropyl)benzoic acid as potential targets for sustainable synthesis from renewable resources, moving away from petroleum-based precursors. rsc.orgrsc.org

Future research could focus on two main areas:

Green Synthesis: Developing eco-friendly methods for the synthesis of this compound itself. This could involve biocatalysis or the use of green oxidation techniques with recyclable catalysts and aqueous media, similar to methods developed for producing benzoic acid from benzaldehyde. mdpi.combrazilianjournals.com.br

Ligand Development: The compound's carboxylate and hydroxyl groups make it a candidate as a bifunctional ligand for metal catalysts. researchgate.net Research could explore its use in creating novel metal-organic frameworks (MOFs) or homogeneous catalysts. nih.gov The propyl chain provides flexibility, while the two different oxygen-based donors (carboxylate and alcohol) could coordinate to one or more metal centers, potentially influencing the catalyst's stability, solubility, and activity in reactions such as hydrogenations or oxidations.

Advanced Spectroscopic and Computational Method Synergies

Understanding the behavior of molecules in solution is crucial for controlling processes like crystallization and self-assembly. For substituted benzoic acids, a powerful synergy exists between advanced spectroscopic techniques and computational modeling.

Experimental methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the intermolecular interactions, such as the hydrogen-bonded dimers formed by the carboxylic acid groups. nih.gov However, interpreting these complex spectra can be challenging.

This is where computational methods provide critical insight. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict vibrational frequencies and NMR chemical shifts for different molecular arrangements (e.g., monomers, dimers, solvent-associated species). nih.gov By comparing these calculated spectra to experimental data, researchers can identify the dominant species present in solution.

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of many molecules over time, revealing how they interact with each other and with solvent molecules. nih.gov This can elucidate the formation of transient associates stabilized by weaker interactions like π-π stacking. nih.gov

Advanced Analyses: Further computational tools like the Non-Covalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis can visualize and characterize the specific nature of these weak interactions, distinguishing between hydrogen bonds and van der Waals forces.

For this compound, this combined approach could precisely map how the carboxylic acid and hydroxyl groups compete or cooperate in forming associates in different solvents, providing fundamental knowledge for controlling its assembly. Furthermore, predicted data such as the collision cross section (CCS) can be correlated with experimental results from ion mobility-mass spectrometry, an advanced gas-phase analytical technique. uni.lu

Exploration of Novel Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The design of these architectures relies on predictable binding patterns, known as synthons. Benzoic acid derivatives are excellent building blocks for this purpose. researchgate.net

The carboxylic acid group of this compound can reliably form a robust and predictable hydrogen-bonded dimer with another benzoic acid molecule. This serves as a primary structural motif. The key to creating more complex architectures lies in the second functional group. The terminal hydroxyl group on the propyl chain provides a secondary site for hydrogen bonding. researchgate.net This allows for the potential to:

Extend Dimensionality: While the carboxylic acid dimers form a core unit, the hydroxyl groups can link these dimers together, extending the structure into one-dimensional chains or two-dimensional sheets.

Create Heteromeric Systems: The hydroxyl and carboxyl groups can interact with other complementary molecules, allowing for the construction of multi-component co-crystals with tailored properties. researchgate.net

Future research in this area would involve systematically co-crystallizing this compound with a variety of other molecules to explore the library of new supramolecular structures that can be formed, leveraging the reliability of the carboxylic acid synthon and the versatility of the hydroxyl group. researchgate.net

Potential in Biosynthetic Pathway Elucidation (non-human, e.g., plant metabolism)

Benzoic acid and its hydroxylated derivatives are crucial intermediates in the biosynthesis of a vast array of secondary metabolites in plants. wikipedia.orgnih.gov These compounds are generally formed from the amino acid L-phenylalanine via the phenylpropanoid pathway. rsc.org The conversion requires shortening the C3 side chain of cinnamic acid, which can occur through a β-oxidative pathway involving CoA-ligated intermediates. rsc.org

While the core pathways to benzoic acid and p-hydroxybenzoic acid are being established, the full diversity of these pathways across the plant kingdom is far from understood. rsc.orgwikipedia.org A molecule like this compound represents a plausible, yet currently unconfirmed, intermediate or side product in such a pathway. Its structure—a benzoic acid with a C3 side chain that has been hydroxylated but not fully shortened—makes it an intriguing target for investigation in plant metabolomics.

Future research could employ modern analytical and molecular biology techniques to search for this compound and its related biosynthetic genes in plants:

Metabolomic Screening: Using high-resolution mass spectrometry to screen plant extracts for the presence of this compound.

Transcriptomics (RNA-seq): Identifying genes for enzymes (like hydroxylases, dehydrogenases, and ligases) that are expressed in tissues where the compound is found. This approach has been successful in elucidating the pathways for other complex plant products.

Biochemical Characterization: Once candidate genes are identified, the encoded enzymes can be produced and tested in vitro to confirm their role in synthesizing or modifying this compound, as has been done to elucidate the functions of enzymes in hormone biosynthesis.

Discovering a natural pathway to this compound would not only expand our fundamental understanding of plant biochemistry but could also open doors to its biotechnological production. mdpi.com

Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(3-Hydroxypropyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : A typical approach involves hydrolysis or esterification of precursor compounds under acidic or basic conditions. For example, refluxing intermediates with hydrobromic acid (HBr) in acetic acid (AcOH) can cleave protecting groups or modify side chains, as demonstrated in analogous benzoic acid derivative syntheses . Esterification followed by acidic hydrolysis (e.g., using HCl or HBr) is another viable route to introduce the hydroxypropyl moiety .

- Optimization : Reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of reagents significantly impact yield. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- X-ray crystallography (using SHELX software for refinement ) is ideal for unambiguous structural determination.

- NMR Spectroscopy : H and C NMR can identify the hydroxypropyl group (δ ~1.7–2.1 ppm for CH, δ ~3.6–4.0 ppm for -OH) and aromatic protons (δ ~7.5–8.2 ppm) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard for quantifying impurities and verifying molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation Strategy :

Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time) across studies.

Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.

Structural Analog Comparison : Cross-reference activity with structurally similar compounds (e.g., sulfonamide-substituted benzoic acids) to identify structure-activity relationships (SARs) .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina can model binding to enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using crystal structures from the PDB .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time, highlighting key residues (e.g., hydrogen bonds with hydroxypropyl groups) .

- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC).

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?

- Parameter Screening :

- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective modification.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- High-Throughput Experimentation (HTE) : Use automated platforms to rapidly screen reaction variables (temperature, pH) and identify optimal conditions.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.